6-(dimethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(dimethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a dimethylamino group at position 6 and a methyl group at position 3, along with two keto groups at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methyluracil with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(dimethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-(dimethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(dimethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methyluracil: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
6-amino-3-methylpyrimidine-2,4(1H,3H)-dione: Contains an amino group instead of a dimethylamino group, leading to different chemical and biological properties.
Uniqueness
6-(dimethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the dimethylamino group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18g/mol |
IUPAC Name |
6-(dimethylamino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c1-9(2)5-4-6(11)10(3)7(12)8-5/h4H,1-3H3,(H,8,12) |
InChI Key |
RQQOFQSAYCUIRM-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(NC1=O)N(C)C |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C)C |
Origin of Product |
United States |
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